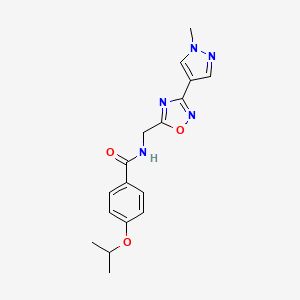
4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic molecule that appears to be related to a class of compounds with potential biological applications. Although the exact compound is not described in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including antimycobacterial, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives involves the formation of an intermediate pyrazole which is further reacted with different aryl substituents to yield the final compounds . Similarly, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides is achieved through the reduction of corresponding imino-pyridinium ylides . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds often includes a benzamide moiety linked to a heterocyclic system such as a pyrazole or oxadiazole ring. These structures are known to interact with various biological targets due to their ability to mimic the structure of natural substrates or bind to active sites of enzymes . The presence of substituents like chloro, methyl, or isopropoxy groups can significantly influence the binding affinity and selectivity of these molecules towards their targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. For example, the oxadiazole and pyrazole rings in these molecules can participate in hydrogen bonding and other non-covalent interactions, which are crucial for their biological activity . Additionally, the benzamide group can undergo further chemical modifications, which can be exploited to fine-tune the properties of these compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are typically characterized by their solubility, melting points, and stability. These properties are essential for determining the compound's suitability for drug development, as they affect its bioavailability and pharmacokinetics. The compounds described in the papers exhibit good stability and moderate solubility, which are favorable characteristics for potential therapeutic agents .
科学的研究の応用
Antimycobacterial Activity
4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives have been synthesized and evaluated for their antimycobacterial properties. These compounds have demonstrated significant activity against Mycobacterium tuberculosis, with certain derivatives showing promising potential as lead molecules for further drug development due to their low toxicity against normal cell lines, indicating their potential in treating tuberculosis without adverse effects on healthy cells (Nayak et al., 2016).
Anti-Influenza Virus Activity
The synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives has shown remarkable activity against the influenza A virus (subtype H5N1), commonly known as bird flu. These compounds were prepared through a series of reactions starting from benzoyl isothiocyanate, demonstrating significant antiviral activities and highlighting their potential as a basis for developing new treatments for avian influenza (Hebishy et al., 2020).
Antimicrobial Activity
A study on thiosemicarbazide derivatives, including 4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, for the synthesis of target heterocyclic compounds, has demonstrated their antimicrobial potential. These compounds were tested for their efficacy against various bacterial strains, offering insights into their use as building blocks in developing new antimicrobial agents (Elmagd et al., 2017).
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11(2)24-14-6-4-12(5-7-14)17(23)18-9-15-20-16(21-25-15)13-8-19-22(3)10-13/h4-8,10-11H,9H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDOXTSTWIYPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

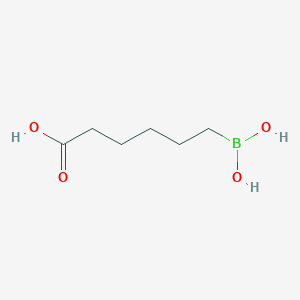
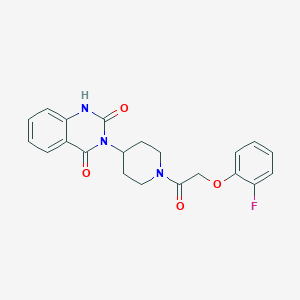
![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)
![N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2518797.png)
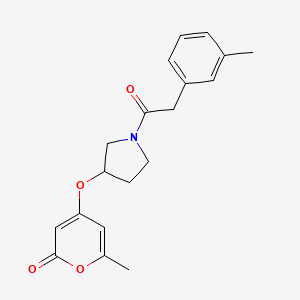
![3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2518799.png)

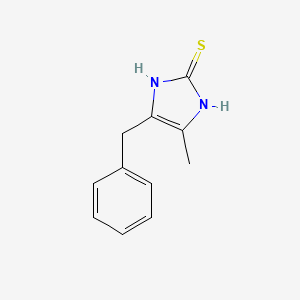
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)
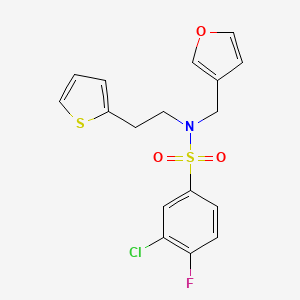
![ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2518807.png)
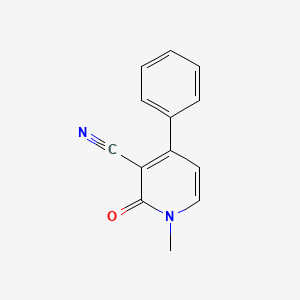

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2518815.png)